

# solubility of (4-Bromo-3-fluorophenyl)methanol in organic solvents

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## Compound of Interest

Compound Name: (4-Bromo-3-fluorophenyl)methanol

Cat. No.: B1286996

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An In-Depth Technical Guide to the Solubility of **(4-Bromo-3-fluorophenyl)methanol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(4-bromo-3-fluorophenyl)methanol**, a key consideration for its application in research and pharmaceutical development. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for process development, formulation, and ensuring bioavailability. This document outlines the known physicochemical properties of **(4-bromo-3-fluorophenyl)methanol**, presents a framework for organizing experimentally determined solubility data, and details robust protocols for its measurement.

## Physicochemical Properties of (4-Bromo-3-fluorophenyl)methanol

A foundational understanding of a compound's physical and chemical characteristics is essential before conducting solubility studies. Key properties of **(4-bromo-3-fluorophenyl)methanol** are summarized below.

Property	Value	Source
CAS Number	222978-01-0	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrFO	[1][2]
Molecular Weight	205.03 g/mol	[1]
Physical Form	Crystal - Powder	[1]
Melting Point	44.0 to 48.0 °C	[2]
Boiling Point	260 °C	[2]
InChI Key	VQDUFYPJCUBGQW- UHFFFAOYSA-N	[1]

## Quantitative Solubility Data

A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for **(4-bromo-3-fluorophenyl)methanol** in various organic solvents. One supplier qualitatively notes that the compound is "soluble in Methanol"[2].

To facilitate systematic data collection and comparison, the following table is provided as a template for researchers to record their experimentally determined solubility values. It is recommended to specify the temperature at which the measurements were conducted, as solubility is temperature-dependent.

Table 1: Experimental Solubility of **(4-Bromo-3-fluorophenyl)methanol** in Organic Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method Used
Polar Protic Solvents				
Methanol				
Ethanol				
Isopropanol				
Polar Aprotic Solvents				
Acetone				
Acetonitrile				
Dimethyl Sulfoxide (DMSO)				
Ethyl Acetate				
Nonpolar Solvents				
Dichloromethane				
Toluene				

| Hexane | | | |

## Experimental Protocols

Accurate solubility determination requires well-defined and reproducible experimental methods. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method[3]. This section provides a detailed protocol for this method, followed by a standard procedure for quantitative analysis using High-Performance Liquid Chromatography (HPLC).

## Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

- Thermodynamic Solubility is the equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature and pressure. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period (often 24 hours or more)[4][5].
- Kinetic Solubility is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs[4][6][7]. This method is faster and suited for high-throughput screening but often overestimates the true thermodynamic solubility because the precipitate may be amorphous rather than crystalline[8][9].

For formulation and development, thermodynamic solubility is the more relevant parameter.

## Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol describes the determination of equilibrium solubility using the isothermal shake-flask method.[10][11]

**Principle** An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. After separating the undissolved solid, the concentration of the dissolved compound in the saturated solution is quantified.[11][12]

### Materials and Reagents

- **(4-Bromo-3-fluorophenyl)methanol** (solid)
- Selected organic solvents (analytical grade or higher)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

- Volumetric flasks and pipettes
- Analytical balance

#### Procedure

- Preparation: Add an excess amount of solid **(4-bromo-3-fluorophenyl)methanol** to a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.
- Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
- Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[\[10\]](#)
- Phase Separation: After equilibration, remove the vial and allow it to stand at the same constant temperature to let the undissolved solid settle. To separate the liquid and solid phases, either centrifuge the sample or filter the supernatant through a syringe filter suitable for the organic solvent used.[\[3\]](#)[\[12\]](#) This step is critical and must be performed without altering the temperature.
- Sample Preparation for Analysis: Immediately after separation, accurately dilute an aliquot of the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

## Protocol 2: Quantitative Analysis by HPLC

This protocol outlines the quantification of **(4-bromo-3-fluorophenyl)methanol** concentration in the saturated solution.

Principle High-Performance Liquid Chromatography (HPLC) separates the compound of interest from any potential impurities. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.  
[\[13\]](#)[\[14\]](#)

#### Instrumentation and Typical Conditions

- HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

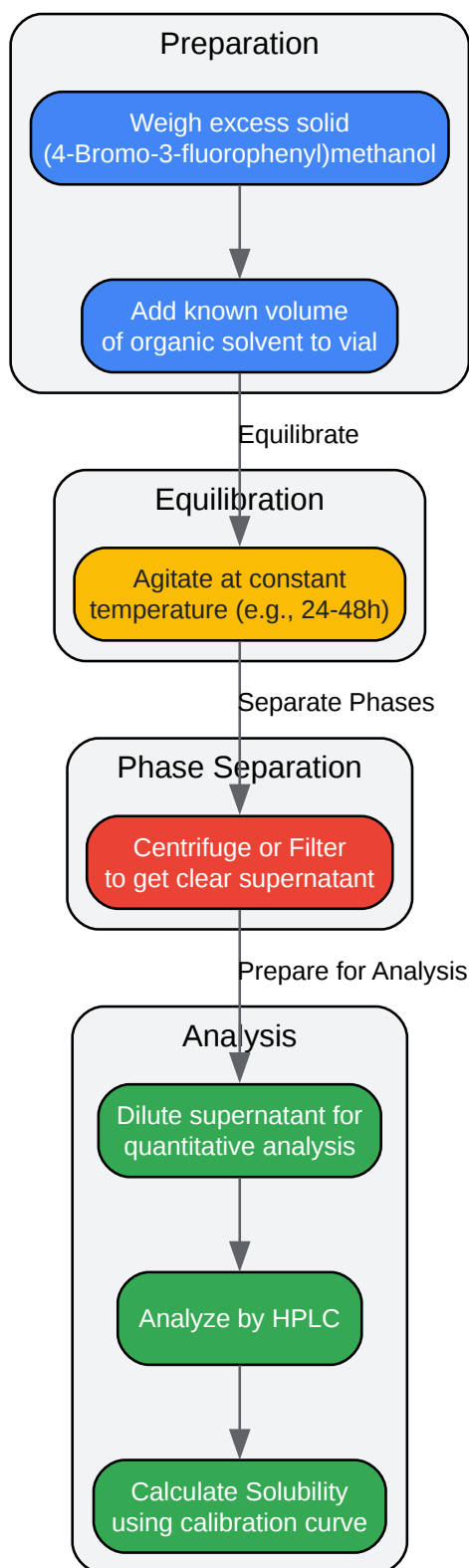
- Column: A C18 reversed-phase column is typically suitable for this type of compound.
- Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Should be set to the absorbance maximum ( $\lambda_{\text{max}}$ ) of **(4-bromo-3-fluorophenyl)methanol**.
- Injection Volume: Typically 5-20  $\mu\text{L}$ .

#### Procedure

- Standard Preparation: Prepare a stock solution of **(4-bromo-3-fluorophenyl)methanol** in a suitable solvent (e.g., the mobile phase) at a known concentration. Perform serial dilutions to create a series of at least five calibration standards.[\[13\]](#)[\[15\]](#)
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient ( $R^2$ ).
- Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC system and record the peak area.
- Calculation: Use the peak area of the sample and the equation from the calibration curve to calculate the concentration of **(4-bromo-3-fluorophenyl)methanol** in the diluted sample. Multiply this value by the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method coupled with HPLC analysis.



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Caption: Workflow for Thermodynamic Solubility Determination.

## Conclusion

While specific quantitative solubility data for **(4-bromo-3-fluorophenyl)methanol** in organic solvents is not readily available in the public domain, this guide provides researchers with the necessary framework to generate this critical information. The detailed experimental protocols for the shake-flask method and HPLC analysis offer a robust approach for the systematic and accurate determination of the compound's thermodynamic solubility. The provided data template and workflow visualization are intended to support consistent and high-quality data generation, which is fundamental for advancing research and drug development efforts involving this compound.

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## References

- 1. (4-Bromo-3-fluorophenyl)methanol | 222978-01-0 [sigmaaldrich.com]
- 2. (4-BROMO-3-FLUOROPHENYL)METHANOL Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaguru.co [pharmaguru.co]



- 14. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of (4-Bromo-3-fluorophenyl)methanol in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286996#solubility-of-4-bromo-3-fluorophenyl-methanol-in-organic-solvents]

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